molecular formula C21H23BF3NO3 B2495067 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 876322-58-6

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2495067
M. Wt: 405.22
InChI Key: CLPJDDCWLJOIBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves a three-step substitution reaction. This process is integral for obtaining boric acid ester intermediates that incorporate benzene rings, showcasing the compound's complex synthetic pathway (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed through FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to further analyze and compare these structures with X-ray diffraction values, indicating a high level of precision in understanding the molecular geometry and electronic properties of such compounds (Huang et al., 2021).

Chemical Reactions and Properties

The compounds exhibit a range of physicochemical properties revealed through DFT studies, including molecular electrostatic potential and frontier molecular orbitals analysis. This insight into their reactivity and stability under various conditions underscores the significance of their chemical makeup and potential for further chemical transformations (Wu et al., 2021).

Physical Properties Analysis

The synthesis and characterization of related compounds highlight their solid-state properties, including crystal structures and vibrational properties studies. These analyses contribute to a deeper understanding of the physical properties, such as luminescence and aggregation behavior, which are crucial for potential applications in materials science (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide and similar compounds are characterized by their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. These properties are pivotal for exploring their functionality and applications in synthetic chemistry and drug discovery (Moreno-Fuquen et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Huang et al. (2021) synthesized compounds similar to N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide, focusing on boric acid ester intermediates with benzene rings. They used a three-step substitution reaction for synthesis, confirming structures with FTIR, NMR, mass spectrometry, and X-ray diffraction. They found consistency between molecular structures optimized by density functional theory (DFT) and those determined by single crystal X-ray diffraction (Huang et al., 2021).

Biological and Chemical Properties

  • Chemical Properties and Potential Bioactivity : Das et al. (2011) synthesized compounds incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These compounds were investigated for their potential as HGF-mimetic agents, highlighting the versatility of the group in drug design. Their biological activities are currently under evaluation, indicating a potential application in therapeutic contexts (Das, Tang, & Sanyal, 2011).

Application in Material Science

  • Application in Nanoparticles : Fischer et al. (2013) utilized a complex with the tetramethyl-1,3,2-dioxaborolan-2-yl group in the synthesis of heterodisubstituted polyfluorenes. This was used to produce nanoparticles displaying bright fluorescence emission, illustrating the application of such compounds in material science, particularly in the creation of fluorescent materials (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPJDDCWLJOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv.) in THF (0.1 M) at 0° C. was added 3-trifluoromethylbenzoylchloride (1.0 equiv.) and the reaction was stirred at room temperature for 3 h. The solution was concentrated and dried under vacuo to give N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide as a tan solid in 96% yield. LCMS (m/z) (M+H)=406.2, Rt=1.24 min.
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Citations

For This Compound
2
Citations
S Ramurthy, BR Taft, RJ Aversa, PA Barsanti… - 2019 - ACS Publications
Direct pharmacological inhibition of RAS has remained elusive, and efforts to target CRAF have been challenging due to the complex nature of RAF signaling, downstream of activated …
Number of citations: 27 pubs.acs.org
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
RAS oncogenes have been implicated in >30% of human cancers, all representing high unmet medical need. The exquisite dependency on CRAF kinase in KRAS mutant tumors has …
Number of citations: 40 pubs.acs.org

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